1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one
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Description
“1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one” is a chemical compound . It is similar to the compound “4,8-dimethyl-7-[(oxiran-2-yl)methoxy]-2H-chromen-2-one” which has a molecular weight of 246.26 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been a subject of interest for many organic and pharmaceutical chemists . For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis
The InChI code for the similar compound “4,8-dimethyl-7-[(oxiran-2-yl)methoxy]-2H-chromen-2-one” is1S/C14H14O4/c1-8-5-13(15)18-14-9(2)12(4-3-11(8)14)17-7-10-6-16-10/h3-5,10H,6-7H2,1-2H3
. This provides a detailed representation of the molecular structure of the compound. Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Future Directions
The future directions for research on “1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one” could involve further investigation into its synthesis methods, biological properties, and potential applications in various fields. Given the interest in similar compounds, it’s likely that this compound could also have significant potential for future research .
Properties
IUPAC Name |
1,4-dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-5-14(16)15(2)13-6-10(3-4-12(9)13)17-7-11-8-18-11/h3-6,11H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNZQVUDXQOUBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)OCC3CO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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